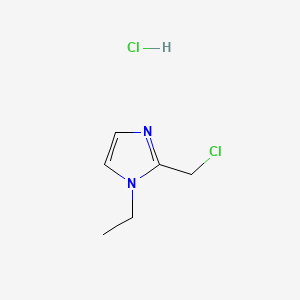

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

- By forming covalent crosslinks between DNA strands, it prevents cell duplication and inhibits DNA synthesis and RNA transcription .

- Alkylating Agent : It belongs to the group of alkylating agents, which work through three mechanisms:

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-imidazole. This can be achieved by reacting 1-ethyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of the imidazole.

Oxidation: Imidazole N-oxides are formed.

Reduction: The corresponding methylated imidazole is produced.

Scientific Research Applications

2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the development of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Biological Activity

2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H9ClN2·HCl. It features a chloromethyl group attached to an imidazole ring, which is known for its biological relevance in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer activities. A study highlighted that imidazole compounds could induce apoptosis in cancer cell lines, suggesting that this compound might share similar properties . The compound's ability to modulate cell signaling pathways could contribute to its anticancer effects.

In Vitro Studies

In vitro experiments have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound were tested for their effects on MCF7 breast cancer cells, revealing significant reductions in cell viability at specific concentrations .

In Vivo Studies

Although specific in vivo studies on this compound are scarce, related compounds have demonstrated efficacy in animal models. For example, studies on similar imidazole compounds indicated tumor growth suppression in mice models when administered at therapeutic doses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Miconazole | High | Antifungal |

| Clotrimazole | High | Antifungal |

| Other Imidazole Derivatives | Moderate | Anticancer, antifungal |

Pharmacokinetics

The pharmacokinetic properties of this compound are not extensively documented; however, related compounds typically exhibit good oral bioavailability and favorable distribution characteristics.

Toxicity and Safety

Preliminary toxicity assessments indicate that imidazole derivatives generally possess low toxicity profiles. However, detailed toxicological studies specific to this compound are necessary for conclusive safety evaluations.

Properties

IUPAC Name |

2-(chloromethyl)-1-ethylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOJRDKKEQYYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-88-1 |

Source

|

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.